REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[C:5]1([CH:11]([CH:14]([CH3:16])[CH3:15])[C:12]#[N:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>S(=O)(=O)(O)O>[N+:1]([C:8]1[CH:9]=[CH:10][C:5]([CH:11]([CH:14]([CH3:16])[CH3:15])[C:12]#[N:13])=[CH:6][CH:7]=1)([O-:4])=[O:2]
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
15.92 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C#N)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
held at -2° to -3° with a dry-ice/acetone bath
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Type
|
CUSTOM
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Details
|
a very exothermic reaction
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Type
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ADDITION
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Details
|
during the 7-minutes addition period
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Type
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ADDITION
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Details
|
the dark reddish orange reaction mixture was poured into excess ice
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Type
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CUSTOM
|
Details
|
The thick oil which formed
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Type
|
EXTRACTION
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Details
|
was extracted into butyl chloride
|
Type
|
EXTRACTION
|
Details
|
the butyl chloride extract
|
Type
|
WASH
|
Details
|
washed twice each with water and saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
(MgSO4) and evaporation of the butyl chloride solution
|
Type
|
CUSTOM
|
Details
|
provided an orange-yellow oil
|
Type
|
DISTILLATION
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Details
|
Vacuum distillation
|
Reaction Time |
70 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(C#N)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |